Cas no 440322-94-1 (3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one)
![3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one structure](https://ja.kuujia.com/scimg/cas/440322-94-1x500.png)
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one 化学的及び物理的性質
名前と識別子
-
- F3168-1743
- 3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one
- 3-amino-2-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[5,1-b]quinazolin-9-one
- Oprea1_754717
- 3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one
- VU0512547-1
- AKOS024480156
- 440322-94-1
- 3-Amino-2-[(4-chlorophenoxy)methyl][1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one
-
- インチ: 1S/C16H12ClN5O2/c17-10-5-7-11(8-6-10)24-9-14-20-22-15(23)12-3-1-2-4-13(12)19-16(22)21(14)18/h1-8H,9,18H2
- InChIKey: IMAUXOXRUWFKBH-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)C(=O)N2N=C(COC3=CC=C(Cl)C=C3)N(N)C=12
計算された属性
- せいみつぶんしりょう: 341.0679523g/mol
- どういたいしつりょう: 341.0679523g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.57±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 536.5±56.0 °C(Predicted)
- 酸性度係数(pKa): -3.12±0.20(Predicted)
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3168-1743-1mg |
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one |
440322-94-1 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3168-1743-20μmol |
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one |
440322-94-1 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3168-1743-30mg |
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one |
440322-94-1 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3168-1743-50mg |
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one |
440322-94-1 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
Life Chemicals | F3168-1743-5mg |
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one |
440322-94-1 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3168-1743-10mg |
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one |
440322-94-1 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3168-1743-10μmol |
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one |
440322-94-1 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3168-1743-2μmol |
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one |
440322-94-1 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3168-1743-2mg |
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one |
440322-94-1 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3168-1743-4mg |
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one |
440322-94-1 | 90%+ | 4mg |
$66.0 | 2023-04-27 |
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one 関連文献
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-oneに関する追加情報
Introduction to 3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one (CAS No. 440322-94-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one (CAS No. 440322-94-1) represents a fascinating intersection of heterocyclic chemistry and pharmacological innovation. As a structurally complex molecule belonging to the quinazoline scaffold, it exhibits significant potential in the development of novel therapeutic agents. This introduction delves into the compound's chemical structure, mechanistic insights, and its relevance to contemporary research in medicinal chemistry and chemical biology.
The molecular framework of 3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is characterized by a fused triazolo[3,2-b]quinazoline core, which is a privileged structure in drug discovery due to its ability to modulate biological pathways through interactions with specific targets. The presence of an amino group at the 3-position and a chlorophenoxymethyl side chain at the 2-position introduces multiple sites for functionalization and optimization. Such structural features are often exploited to enhance binding affinity, metabolic stability, and pharmacokinetic properties.
Recent advancements in computational chemistry have enabled the precise modeling of this compound's interactions with biological macromolecules. Studies suggest that the triazolo[3,2-b]quinazoline core can engage with protein kinases and other enzymes implicated in cancer progression. The amino group serves as a hydrogen bond acceptor or donor, facilitating stable binding to target residues, while the chlorophenoxymethyl moiety contributes to hydrophobic interactions. These insights have guided the design of derivatives with improved efficacy against resistant disease phenotypes.
In vitro investigations have highlighted the compound's potential as an inhibitor of tyrosine kinases, which are pivotal in signal transduction cascades associated with cell proliferation and survival. Notably, preclinical studies indicate that derivatives of this scaffold exhibit selective toxicity toward certain cancer cell lines while minimizing off-target effects. The quinazoline scaffold is well-documented for its role in antimicrobial and anti-inflammatory agents, further reinforcing the therapeutic promise of this class of compounds.
The synthesis of 3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one involves multi-step organic transformations that highlight the synergy between classical synthetic methodologies and modern catalytic techniques. The introduction of the triazolotetrazole moiety into the quinazoline backbone is particularly noteworthy, as it expands the pharmacophoric space for molecular recognition. Recent patents have described novel synthetic routes that enhance yield and purity while reducing environmental impact.
From a chemical biology perspective, this compound exemplifies how structural complexity can be leveraged to modulate enzyme activity at submicromolar concentrations. The integration of heterocyclic rings with functional side chains allows for fine-tuning of pharmacological profiles. For instance, modifications at the 4-chlorophenoxy position can alter solubility and bioavailability without compromising potency. Such flexibility is critical for translating laboratory discoveries into viable clinical candidates.
Emerging evidence also suggests that derivatives of this compound may exhibit immunomodulatory effects by interacting with immune checkpoint receptors. This dual functionality—targeting both cancer cells and immune cells—aligns with current trends in immunotherapy development. The ability to modulate these pathways opens new avenues for combination therapies that could overcome treatment resistance.
The role of CAS No. 440322-94-1 as a reference point underscores its significance in academic and industrial research libraries. Standardized identification ensures reproducibility across experiments while facilitating knowledge exchange within the scientific community. As high-throughput screening technologies continue to evolve, compounds like this one will serve as valuable probes for identifying novel drug targets.
The quinazoline scaffold remains under active investigation due to its versatility in medicinal chemistry applications. Researchers are exploring its utility not only in oncology but also in neurodegenerative diseases where protein misfolding and dysregulated signaling are key pathological features. The structural motifs present in 3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one provide a robust foundation for such explorations.
In conclusion, 3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one (CAS No. 440322-94-1) represents a promising lead compound with broad therapeutic implications. Its unique structural features—comprising a triazolo[3,2-b]quinazoline core、an amino group、and a chlorophenoxymethyl side chain—position it as a versatile scaffold for drug discovery。Ongoing research continues to unravel its mechanistic details and expand its potential applications across multiple disease areas。As synthetic methodologies advance,this compound will undoubtedly remain at forefront of medicinal chemistry innovation。
440322-94-1 (3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one) 関連製品
- 2751603-46-8((3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride)
- 2171348-50-6(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxybutanoic acid)
- 2138196-45-7(3-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridin-5-amine)
- 2060045-74-9(2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde)
- 1538604-30-6(1,2,2,3-Tetrachloro-1,1-difluoropropane)
- 1396889-57-8(2-(1,3-benzothiazol-2-yl)(methyl)amino-N-2-(methylsulfanyl)phenylacetamide)
- 2580250-55-9(tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate)
- 65130-18-9(Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-)
- 1694369-69-1(1-1-(2-methoxyethyl)cyclopropylethan-1-amine)
- 66960-54-1(5-Amino-2-hydroxyvaleric Acid)




